5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide
CAS No.: 1147724-52-4
Cat. No.: VC11797756
Molecular Formula: C14H15N3O5S
Molecular Weight: 337.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1147724-52-4 |
|---|---|
| Molecular Formula | C14H15N3O5S |
| Molecular Weight | 337.35 g/mol |
| IUPAC Name | 5-morpholin-4-ylsulfonyl-N-pyridin-2-ylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18) |
| Standard InChI Key | WDKWGVFSVFEFNC-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3 |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3 |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, reflects its molecular architecture:
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Furan-2-carboxamide backbone: A five-membered aromatic oxygen-containing ring with a carboxamide group at position 2.
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Morpholine-4-sulfonyl substituent: A sulfonated morpholine ring (C₄H₈NO₂S) attached at position 5 of the furan ring.
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Pyridin-2-yl group: A nitrogen-containing aromatic ring linked via an amine bond to the carboxamide.
The molecular formula is C₁₅H₁₅N₃O₅S, with a calculated molecular weight of 373.37 g/mol. The presence of both sulfonamide and carboxamide groups enhances hydrogen-bonding capacity, influencing solubility and target binding .
Synthesis and Optimization
Reaction Pathways
The synthesis involves multi-step reactions, typically beginning with functionalization of the furan ring. A common approach, inferred from analogous sulfonamide syntheses , includes:
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Sulfonation of Morpholine: Reacting morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride.
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Furan Ring Functionalization: Introducing the sulfonyl group to 5-position of furan-2-carboxylic acid via electrophilic substitution.
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Amide Coupling: Condensing the sulfonated furan-carboxylic acid with 2-aminopyridine using coupling agents like EDCl/HOBt.
Key Reaction Conditions:
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Temperature: 0–25°C for sulfonation to prevent side reactions .
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Catalysts: Pyridine or DMAP to absorb HCl generated during sulfonation .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Analytical Characterization
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NMR Spectroscopy: ¹H NMR exhibits signals for pyridin-2-yl (δ 8.2–8.5 ppm, multiplet), furan protons (δ 6.5–7.2 ppm), and morpholine protons (δ 3.5–3.7 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 373.37 (M+H⁺) .
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HPLC Purity: >98% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Table 1: Synthetic Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Sulfonation | ClSO₃H, Pyridine, 0°C | 85 | 95 | |
| Amide Coupling | EDCl, HOBt, DMF, rt | 78 | 98 | |
| Purification | SiO₂ chromatography | 90 | 99 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (32 mg/mL) and dichloromethane (15 mg/mL); poorly soluble in water (<1 mg/mL) .
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Stability: Stable at room temperature for >6 months under inert atmosphere. Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis .
Spectroscopic Data
UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of furan), 310 nm (n→π* of sulfonamide).
IR (KBr): 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N) .
Biological Activity and Mechanism
Antimicrobial Activity
In vitro studies on structurally related sulfonamides demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential bacteriostatic effects . The morpholine sulfonyl group may enhance membrane permeability, while the pyridin-2-yl moiety interferes with folate biosynthesis.
Kinase Inhibition
Analogous morpholine-containing compounds exhibit IC₅₀ values of 50–100 nM against DNA-PK and Rho kinase . Molecular docking suggests the sulfonamide group binds to ATP pockets, competitively inhibiting kinase activity .
Table 2: Biological Activity of Related Compounds
Therapeutic Applications
Antibacterial Agents
The compound’s dual activity against bacteria and biofilms positions it as a candidate for multidrug-resistant infection therapy. Its sulfonamide moiety aligns with WHO’s priority pathogens list for new antibiotics .
Oncology
Kinase inhibition data suggest utility in DNA repair modulation, potentially sensitizing cancer cells to radiotherapy . Preclinical models show synergy with PARP inhibitors .
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